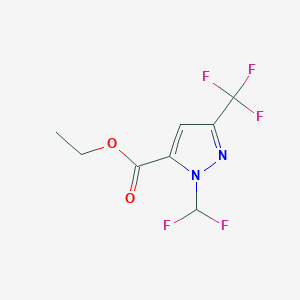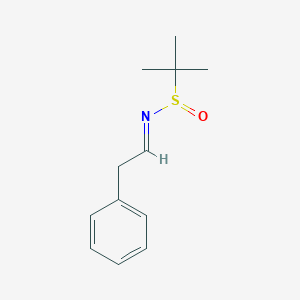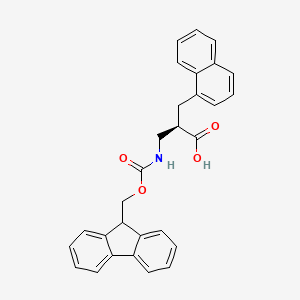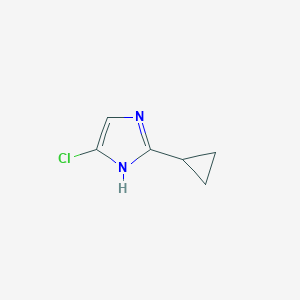
2-Hydrazinylethan-1-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylethan-1-ol dihydrochloride is a chemical compound with the molecular formula C2H8N2O·2HCl. It is a derivative of hydrazine and ethanol, and it is commonly used in various chemical reactions and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylethan-1-ol dihydrochloride typically involves the reaction of hydrazine hydrate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using hydrazine hydrate and ethylene oxide. The reaction is conducted in a reactor with precise temperature and pressure control. The product is then purified and crystallized to obtain the dihydrochloride salt in high yield and purity.
化学反応の分析
Types of Reactions
2-Hydrazinylethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted ethan-1-ol derivatives.
科学的研究の応用
2-Hydrazinylethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Hydrazinylethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Hydrazine: A related compound with similar reactivity but different applications.
Ethanolamine: Shares structural similarities but has distinct chemical properties.
Hydrazine dihydrochloride: Another hydrazine derivative with different uses.
Uniqueness
2-Hydrazinylethan-1-ol dihydrochloride is unique due to its combination of hydrazine and ethanol functionalities, making it versatile in various chemical reactions and research applications. Its ability to form stable dihydrochloride salts also enhances its utility in different fields.
特性
分子式 |
C2H10Cl2N2O |
|---|---|
分子量 |
149.02 g/mol |
IUPAC名 |
2-hydrazinylethanol;dihydrochloride |
InChI |
InChI=1S/C2H8N2O.2ClH/c3-4-1-2-5;;/h4-5H,1-3H2;2*1H |
InChIキー |
DOYUMMGGOPZJES-UHFFFAOYSA-N |
正規SMILES |
C(CO)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)



![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)





